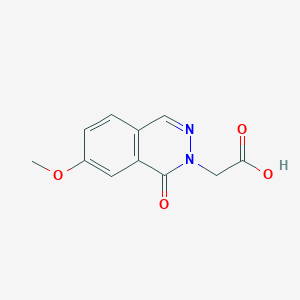

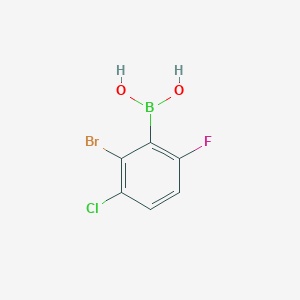

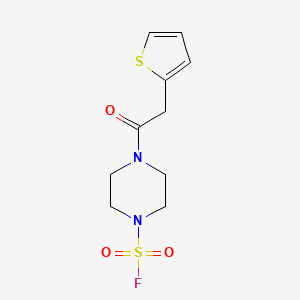

![molecular formula C16H16FN5O3 B2954327 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluoro-4-methoxybenzamide CAS No. 2034415-76-2](/img/structure/B2954327.png)

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluoro-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluoro-4-methoxybenzamide” is a derivative of triazolopyrazine . Triazolopyrazine derivatives have been synthesized and evaluated for their antibacterial activity . Some of these compounds have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Synthesis Analysis

A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . In the presence of phosphorus oxide trichloride, intermediate III was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole IV .Molecular Structure Analysis

The molecular structure of “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluoro-4-methoxybenzamide” is characterized by a triazolopyrazine core with various substituents . The exact structure would depend on the specific substituents present in the molecule.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolopyrazine derivatives typically involve dehydration and cyclization reactions . For example, in the presence of phosphorus oxide trichloride, intermediate III was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole IV .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluoro-4-methoxybenzamide” would depend on its exact molecular structure. The molecular formula is C15H19N7O2, with an average mass of 329.357 Da and a monoisotopic mass of 329.160034 Da .Scientific Research Applications

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives have been studied for their antibacterial properties. They have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli . The structure–activity relationship suggests that certain moieties attached to the triazolo[4,3-a]pyrazine nucleus can enhance antibacterial activities .

Drug Contamination Analysis

In pharmaceutical research, triazolo[4,3-a]pyrazine derivatives have been analyzed concerning contamination with N-nitrosamines in drug products like Sitagliptin . This indicates a potential application in quality control and safety assessment in drug manufacturing.

Kinase Inhibition

Some [1,2,4]triazolo[4,3-a]pyrazine derivatives have been designed and synthesized to inhibit kinases such as c-Met/VEGFR-2. They have been evaluated for antiproliferative activities against various cell lines in vitro, suggesting a role in cancer research .

Molecular Property Analysis

Compounds with the triazolo[4,3-a]pyrazine moiety have unique physical and chemical properties that have attracted attention in both scientific and industrial sectors. This could imply applications in materials science or chemical engineering.

Future Directions

Triazolopyrazine derivatives, including “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluoro-4-methoxybenzamide”, represent a promising class of compounds for the development of new antibacterial agents . Future research could focus on further exploring the structure-activity relationships of these compounds, optimizing their synthesis, and investigating their mechanisms of action.

properties

IUPAC Name |

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-fluoro-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5O3/c1-3-25-16-14-21-20-13(22(14)7-6-18-16)9-19-15(23)10-4-5-12(24-2)11(17)8-10/h4-8H,3,9H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECDNQSMLOBBQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC(=C(C=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluoro-4-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

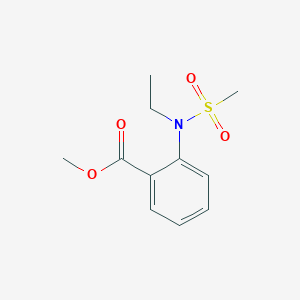

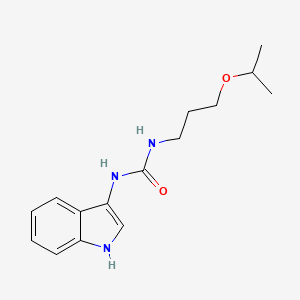

![4-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]oxy}butanoic acid](/img/structure/B2954244.png)

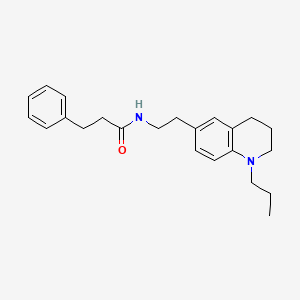

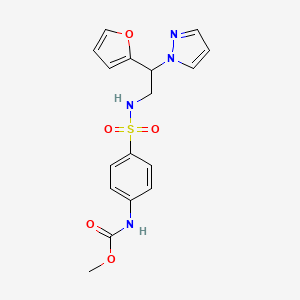

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2954250.png)

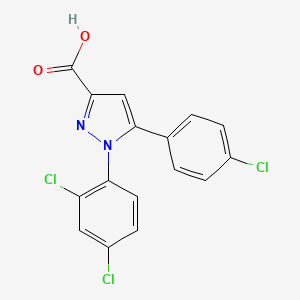

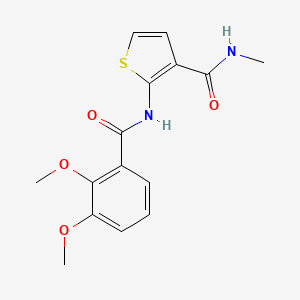

![3,4,5-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2954263.png)